molecular formula C11H10O2 B14286152 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 121851-50-1

5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14286152
CAS No.: 121851-50-1
M. Wt: 174.20 g/mol
InChI Key: GCZFCAPAERNAAO-UHFFFAOYSA-N
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Description

5-Phenyl-3-oxabicyclo[310]hexan-2-one is a bicyclic compound containing an oxirane ring fused to a cyclopropane ring with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at -80°C, followed by treatment with acetyl chloride . Another method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. In the context of its use as an intermediate in the synthesis of milnacipran, the compound acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular targets and pathways involved in other applications may vary depending on the specific context and use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-oxabicyclo[310]hexan-2-one is unique due to its specific structural features, including the phenyl group and the oxirane-cyclopropane fusion

Properties

CAS No.

121851-50-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C11H10O2/c12-10-9-6-11(9,7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

GCZFCAPAERNAAO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(COC2=O)C3=CC=CC=C3

Origin of Product

United States

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